1,1'-Biphenyl, bromopentachloro-

Description

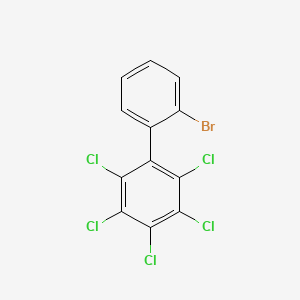

1,1'-Biphenyl, bromopentachloro- is a halogenated biphenyl compound featuring a biphenyl backbone substituted with five chlorine atoms and one bromine atom. Halogenated biphenyls are historically significant due to their industrial applications and environmental persistence. The bromine substitution in this compound may alter its physicochemical properties compared to fully chlorinated analogs, such as increased molecular weight, altered solubility, and reactivity .

Properties

CAS No. |

104549-47-5 |

|---|---|

Molecular Formula |

C12H4BrCl5 |

Molecular Weight |

405.3 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2,3,4,5,6-pentachlorobenzene |

InChI |

InChI=1S/C12H4BrCl5/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |

InChI Key |

DNBLKAHMOIHUOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromopentachloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of biphenyl. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, bromopentachloro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and efficiency, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, bromopentachloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Oxidation Reactions: It can be oxidized to form different oxidation products, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and halogenation patterns .

Scientific Research Applications

1,1’-Biphenyl, bromopentachloro- has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, bromopentachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns and Regulatory Data

The table below summarizes pentachlorinated biphenyls (PCBs) with varying chlorine positions, which serve as the closest structural analogs:

| Compound Name (IUPAC) | PCB Designation | CAS Number | EPA Reference ID | Chlorine Substitution Positions |

|---|---|---|---|---|

| 1,1'-Biphenyl, 2,2',4,4',6-pentachloro- | PCB-101 | 37680-73-2 | 692731 | 2, 2', 4, 4', 6 |

| 1,1'-Biphenyl, 2,2',3,4',6-pentachloro- | PCB-092 | 68194-05-8 | 695437 | 2, 2', 3, 4', 6 |

| 1,1'-Biphenyl, 2,2',3,5,5'-pentachloro- | PCB-093 | 52663-61-3 | 693622 | 2, 2', 3, 5, 5' |

| 1,1'-Biphenyl, 2,2',4,5,6'-pentachloro- | PCB-103 | 60145-21-3 | 739813 | 2, 2', 4, 5, 6' |

Key Observations :

- Substitution Positions: The positions of chlorine atoms significantly influence stability, toxicity, and environmental mobility.

- Regulatory Trends : EPA Reference IDs (e.g., 692731 for PCB-101) indicate standardized tracking for environmental monitoring. Bromopentachloro-biphenyl would require similar regulatory categorization if identified .

Bromine vs. Chlorine Substitution Effects

While direct data on bromopentachloro-biphenyl is absent in the evidence, inferences can be drawn from halogen chemistry:

Comparison with Mixed Halogenated Biphenyls

references organotellurium and organomercury compounds with bromine substitutions (e.g., 3-(tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine). While structurally distinct, these compounds highlight bromine’s role in altering electronic properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.